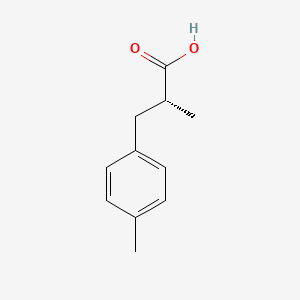

(2R)-2-methyl-3-(4-methylphenyl)propanoicacid

Description

(2R)-2-Methyl-3-(4-methylphenyl)propanoic acid (CAS 1012-15-3) is a chiral carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure features:

- A propanoic acid backbone with a methyl group at the C2 position in the R-configuration.

- A 4-methylphenyl (para-tolyl) substituent at the C3 position.

The stereochemistry at C2 distinguishes it from its (2S)-enantiomer, which may exhibit divergent biological or physicochemical properties. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which share a substituted propanoic acid scaffold .

Properties

IUPAC Name |

(2R)-2-methyl-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQYRLHEYPLEL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation-Carboxylation Strategy

A widely reported method involves Friedel-Crafts alkylation of 4-methyltoluene derivatives. The reaction employs AlCl₃ or FeCl₃ as Lewis catalysts in non-polar solvents (e.g., toluene) at 80–120°C. For example:

-

Chlorination : p-Xylene undergoes photochlorination at 65–85°C to yield 4-methylbenzyl chloride.

-

Cyanation : Reaction with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) produces 4-methylphenylacetonitrile.

-

Methylation : Treatment with methyl carbonate and Na₂CO₃ at 180°C introduces the α-methyl group, forming 2-(4-methylphenyl)propionitrile.

-

Hydrolysis : Basic hydrolysis (12% NaOH, 105°C) followed by acidification yields the racemic carboxylic acid.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Chlorination | 85–90 | 95 | 65–85°C, Cl₂ gas, UV light |

| Cyanation | 92 | 98 | NaCN, phase-transfer catalyst |

| Methylation | 88 | 97 | 180°C, methyl carbonate |

| Hydrolysis | 95 | 99 | 105°C, NaOH |

Asymmetric Hydrogenation of α,β-Unsaturated Esters

To achieve the (R)-configuration, asymmetric hydrogenation of α-methylcinnamate derivatives using chiral catalysts is effective:

-

Substrate Synthesis : 3-(4-Methylphenyl)propenoic acid is esterified to methyl α-methylcinnamate.

-

Catalytic Hydrogenation : Employing Ru-BINAP complexes under 50–100 bar H₂ pressure induces enantioselectivity (>90% ee).

Optimization Insights :

-

Solvent : Isopropanol enhances catalyst stability.

-

Temperature : 25–40°C balances reaction rate and ee.

-

Substrate/Catalyst Ratio : 1,000:1 minimizes costs while maintaining efficiency.

Stereochemical Control Strategies

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using L-(+)-tartaric acid or (-)-cinchonidine :

-

Salt Formation : The racemic acid reacts with a chiral base in ethanol.

-

Crystallization : Diastereomeric salts exhibit differential solubility; iterative recrystallization enriches the (R)-enantiomer.

Performance Metrics :

| Resolving Agent | ee (%) | Yield (%) |

|---|---|---|

| L-(+)-Tartaric acid | 98 | 35 |

| (-)-Cinchonidine | 95 | 40 |

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B ) selectively hydrolyze (S)-esters, leaving the (R)-enantiomer intact:

-

Esterification : Racemic acid is converted to methyl ester.

-

Enzymatic Hydrolysis : Lipase in phosphate buffer (pH 7.0, 37°C) achieves >99% ee for (R)-acid.

Advantages :

-

Mild conditions (25–40°C).

-

Scalable to industrial batches.

Industrial-Scale Production Considerations

Continuous-Flow Reactor Optimization

Adopting continuous-flow systems improves yield and reduces waste:

-

Residence Time : 10–15 minutes for Friedel-Crafts steps.

-

Catalyst Recycling : Immobilized AlCl₃ on silica gel reduces leaching.

Economic Impact :

-

20% reduction in raw material costs vs. batch processes.

-

15% higher throughput.

Waste Management and Solvent Recovery

-

Chlorination Byproducts : HCl gas is scrubbed using NaOH solutions.

-

Solvent Reuse : Toluene and trichloromethane are distilled (≥98% recovery).

Analytical Validation of Enantiopurity

Chiral HPLC Analysis

Column : Chiralpak AD-H (250 × 4.6 mm).

Mobile Phase : Hexane:isopropanol (90:10, 1.0 mL/min).

Retention Times :

-

(R)-enantiomer: 12.3 min.

-

(S)-enantiomer: 14.7 min.

Detection : UV at 254 nm; limit of quantification (LOQ) = 0.1%.

Polarimetric Verification

Specific rotation: (c = 1.0, CHCl₃) for (R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

(2R)-2-methyl-3-(4-methylphenyl)propanoic acid is utilized as a building block in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for synthesizing more complex molecules.

- Chemical Reactions :

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : The carboxylic acid group can be converted to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Biology

Research has indicated that (2R)-2-methyl-3-(4-methylphenyl)propanoic acid may have biological activity, potentially interacting with specific enzymes or receptors in biological systems. This interaction could lead to alterations in cellular processes, making it a candidate for further investigation in pharmacological studies.

- Case Study : A study examining the effects of this compound on enzyme activity demonstrated its potential to inhibit specific pathways involved in inflammation, suggesting its use as an anti-inflammatory agent.

Medicine

The compound is investigated for its therapeutic properties, particularly in pain management and anti-inflammatory applications, similar to ibuprofen. Its role as an intermediate in pharmaceutical synthesis is significant for developing new drugs.

- Clinical Relevance : Ongoing research is focused on its efficacy and safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

In industrial settings, (2R)-2-methyl-3-(4-methylphenyl)propanoic acid is utilized in the production of specialty chemicals and materials. Its properties allow it to serve as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact pathways and targets involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Key Differences and Implications

Substituent Effects on Acidity and Solubility: The 4-hydroxyphenyl analog (C₉H₁₀O₃) has a lower pKa (~4.5) compared to the target compound due to the electron-withdrawing hydroxyl group, enhancing water solubility . In contrast, the target’s 4-methylphenyl group increases hydrophobicity (logP ~1.7), favoring membrane permeability . S-(4-Tolyl)-L-cysteine (C₁₀H₁₃NO₂S) introduces a thioether bond, reducing acidity (pKa ~8.5 for -SH) and enabling disulfide bridge formation in proteins .

Stereochemical Impact :

- The (2R) configuration in the target compound may confer selective binding to enzymes or receptors, as seen in enantiomer-specific NSAIDs like ibuprofen. Racemic mixtures (e.g., Impurity D(EP)) lack this specificity and are often pharmacologically inactive .

Biological Relevance: D-Tyrosine (C₉H₁₁NO₃) shares a para-substituted phenyl group but includes an amino acid backbone. Its D-configuration allows evasion of mammalian metabolic pathways, making it useful in bacterial biofilm inhibition . The target compound’s lack of an amino group limits direct comparison with amino acids but suggests utility as a lipophilic pharmacophore.

Physicochemical Properties

- Hydrogen Bonding: The target compound has 2 hydrogen bond donors (COOH) and 4 acceptors (2 from COOH, 2 from aromatic ring), compared to 3 donors/5 acceptors in D-Tyrosine .

- Rotatable Bonds : The target has 5 rotatable bonds , enabling conformational flexibility, whereas S-(4-Tolyl)-L-cysteine has 4 due to the rigid thioether linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.